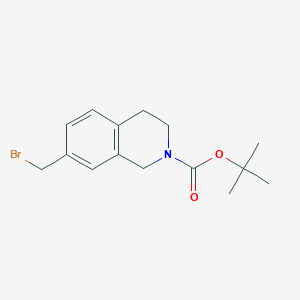

tert-Butyl 7-(bromomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

説明

特性

IUPAC Name |

tert-butyl 7-(bromomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BrNO2/c1-15(2,3)19-14(18)17-7-6-12-5-4-11(9-16)8-13(12)10-17/h4-5,8H,6-7,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRHMCSWGZOZYDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=C2)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158756-43-4 | |

| Record name | tert-butyl 7-(bromomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 7-(bromomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multiple steps. One common method starts with the preparation of the dihydroisoquinoline core, followed by the introduction of the bromomethyl group and the tert-butyl ester group. The reaction conditions often involve the use of reagents such as bromine, tert-butyl alcohol, and various catalysts to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of reactive bromine compounds and other hazardous reagents.

化学反応の分析

Substitution Reactions

The bromomethyl group (CH₂Br) undergoes nucleophilic substitution (SN2 mechanism) with nucleophiles such as amines, thiols, or alkoxides, replacing bromine with the incoming group. This is analogous to alkyl bromide reactivity .

Elimination Reactions

Under basic conditions, the bromomethyl group may undergo β-elimination (E2 mechanism), forming an alkene (CH₂=CH₂) if structural constraints permit.

Hydrogenolysis

The bromomethyl group can react with hydrogen (H₂) in the presence of a catalyst (e.g., palladium), leading to dehydrohalogenation and formation of a methylene group (CH₂).

Ester Hydrolysis

The tert-butyl ester group can hydrolyze under acidic or basic conditions to yield the corresponding carboxylic acid. This is a standard reaction for esters, though specific conditions may vary .

Reaction Conditions

| Reaction Type | Conditions | Expected Product |

|---|---|---|

| Nucleophilic Substitution (SN2) | Polar aprotic solvent (e.g., DMF), nucleophile (e.g., NH₃, SH⁻) | Substituted product (e.g., CH₂NH₂) |

| Elimination (E2) | Strong base (e.g., KOtBu), heat | Alkene (CH₂=CH₂) |

| Hydrogenolysis | H₂, Pd/C catalyst, high pressure | Methylenated product (CH₂) |

| Ester Hydrolysis | Acid (HCl/H₂O) or base (NaOH) | Carboxylic acid derivative |

Key Research Findings

-

Substitution Reactivity : The bromomethyl group’s reactivity is comparable to alkyl bromides, facilitating diverse functional group transformations .

-

Stability : The tert-butyl ester group provides steric protection, enhancing stability during substitution reactions.

-

Biological Applications : Structural analogs (e.g., tert-Butyl 7-bromo-3,4-dihydroquinoline-1(2H)-carboxylate) have been explored in medicinal chemistry, suggesting potential utility as intermediates in drug discovery .

Comparison with Analogous Compounds

| Feature | tert-Butyl 7-(bromomethyl)-... | tert-Butyl 7-bromo-... |

|---|---|---|

| Substituent | CH₂Br | Br |

| Substitution Mechanism | SN2 (alkyl bromide) | SNAr (aromatic substitution) |

| Elimination Pathway | E2 (alkyl) | Less likely (aromatic Br) |

| Hydrogenolysis | Forms CH₂ | Forms HBr (aromatic) |

科学的研究の応用

Structural Characteristics

Molecular Formula : C14H18BrNO2

Molecular Weight : 312.2 g/mol

IUPAC Name : tert-butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate

Physical Form : Solid

Purity : Typically >95% for research applications .

Medicinal Chemistry

tert-Butyl 7-(bromomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate has shown potential in medicinal chemistry due to its structural similarity to biologically active compounds. Its applications include:

- Anticancer Activity : Research has indicated that derivatives of isoquinolines can exhibit cytotoxic effects against various cancer cell lines. The bromomethyl group may enhance interactions with biological targets, potentially leading to improved therapeutic efficacy .

- Neuroprotective Effects : Isoquinoline derivatives are known for their neuroprotective properties. Studies have suggested that modifications on the isoquinoline scaffold can lead to enhanced neuroprotective agents against neurodegenerative diseases .

Organic Synthesis

This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its reactive bromomethyl group allows for various substitution reactions, making it a useful building block in:

- Synthesis of Novel Compounds : The bromine atom can be replaced with different nucleophiles to generate diverse chemical entities, which can be explored for biological activity or material properties .

Material Science

The incorporation of tert-butyl 7-(bromomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate into polymer matrices has been investigated for its potential use in developing new materials with specific properties:

- Polymer Modifications : By introducing this compound into polymer formulations, researchers aim to enhance mechanical properties or introduce specific functionalities such as increased thermal stability or chemical resistance .

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer properties of isoquinoline derivatives, tert-butyl 7-(bromomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate was tested against several cancer cell lines. The results indicated significant cytotoxicity at micromolar concentrations, suggesting its potential as a lead compound for further development into anticancer drugs.

Case Study 2: Neuroprotective Properties

A recent investigation focused on the neuroprotective effects of various isoquinoline derivatives, including tert-butyl 7-(bromomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate. The compound demonstrated protective effects against oxidative stress-induced neuronal cell death in vitro, highlighting its potential application in treating neurodegenerative disorders.

作用機序

The mechanism of action of tert-Butyl 7-(bromomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate depends on its specific application. In general, the bromomethyl group can act as an electrophile, participating in reactions with nucleophiles. The dihydroisoquinoline core can interact with various molecular targets, potentially affecting biological pathways and processes.

類似化合物との比較

- tert-Butyl 2-(bromomethyl)phenylcarbamate

- tert-Butyl p-(bromomethyl)benzoate

- 4-tert-Butylbenzyl bromide

Comparison: Compared to similar compounds, tert-Butyl 7-(bromomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is unique due to its dihydroisoquinoline core. This core structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry. The presence of the bromomethyl group also allows for versatile chemical modifications, enhancing its utility in synthetic chemistry.

生物活性

tert-Butyl 7-(bromomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound that belongs to the class of isoquinoline derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including neuroprotective effects, antitumor properties, and potential applications in treating neurodegenerative diseases such as Alzheimer's disease.

- Chemical Formula : C14H18BrNO2

- Molecular Weight : 312.207 g/mol

- IUPAC Name : tert-butyl 7-bromo-3,4-dihydro-2(1H)-isoquinolinecarboxylate

- CAS Number : 258515-65-0

Biological Activity Overview

The biological activity of tert-butyl 7-(bromomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate has been explored in various studies, highlighting its potential as an effective therapeutic agent.

Neuroprotective Effects

Research indicates that isoquinoline derivatives exhibit neuroprotective properties. For instance, compounds with similar structures have shown the ability to inhibit acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are crucial targets in the treatment of Alzheimer's disease. A study reported the synthesis and evaluation of compounds that demonstrated significant inhibition of AChE and MAO activity, suggesting a potential role for tert-butyl 7-(bromomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate in neuroprotection .

Structure-Activity Relationship (SAR)

The biological activity of isoquinoline derivatives is heavily influenced by their structural features. The presence of bromine at the 7-position enhances the compound's interaction with biological targets. The carboxylate group contributes to solubility and bioavailability, which are critical for therapeutic efficacy.

| Compound | Activity | IC50 (µM) | Notes |

|---|---|---|---|

| Compound 3e | AChE Inhibition | 0.28 (eeAChE) | Effective dual-target inhibitor for Alzheimer's |

| Compound 49 | MAO-B Inhibition | 0.0029 | Best inhibitory profile among tested compounds |

Case Studies

- Alzheimer's Disease Research : A study designed new hybrid compounds based on the pharmacophoric features of isoquinolines and dithiocarbamates, demonstrating that modifications at specific positions can lead to enhanced inhibitory effects on AChE and MAO enzymes .

- Antitumor Activity Evaluation : In vitro studies have shown that isoquinoline derivatives exhibit cytotoxicity against various cancer cell lines. The bromomethyl substitution is hypothesized to increase interaction with cellular targets involved in cancer progression .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl 7-(bromomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed coupling reactions or alkylation of pre-functionalized tetrahydroisoquinoline scaffolds. For example, bromomethylation at the 7-position often involves reacting a Boc-protected tetrahydroisoquinoline precursor with bromomethylating agents (e.g., NBS or bromine sources) under controlled conditions. Microwave-assisted synthesis (e.g., 100°C for 1 hour in THF) has been used for similar derivatives to improve yield and reduce reaction time . Purification typically employs silica gel chromatography with hexane/ethyl acetate gradients .

Q. How can the structure of this compound be confirmed using spectroscopic methods?

- Methodological Answer :

- 1H-NMR : Key signals include the tert-butyl group at δ 1.48 ppm (s, 9H), dihydroisoquinoline protons (δ 2.78–3.62 ppm, t, J = 5.6 Hz), and bromomethyl protons (δ 4.46–4.54 ppm, m). Aromatic protons in the 7-position appear as distinct doublets or double doublets (δ 6.66–7.00 ppm) .

- Mass Spectrometry : ESI-MS typically shows [M+H-Boc]+ fragments (e.g., m/z ≈ 191.1 for core structures) and molecular ion peaks consistent with C₁₅H₁₈BrNO₂ (calc. ~312.21) .

Q. What safety precautions are required when handling this brominated tetrahydroisoquinoline derivative?

- Methodological Answer :

- Hazards : Acute toxicity (H302), skin/eye irritation (H315/H319), and respiratory sensitization risks .

- Mitigation : Use fume hoods, wear nitrile gloves, and employ respiratory protection (e.g., N95 masks). Avoid dust formation; store in sealed containers at 2–8°C under inert gas .

Advanced Research Questions

Q. How does the bromomethyl group at the 7-position influence regioselectivity in cross-coupling reactions?

- Methodological Answer : The bromomethyl group serves as an electrophilic site for nucleophilic substitution (e.g., Suzuki-Miyaura coupling). Steric hindrance from the tert-butyl group directs reactivity toward the 7-position. Comparative studies with fluoro or methoxy substituents show reduced reactivity due to electronic effects (e.g., electron-withdrawing groups slow SN2 mechanisms) . For example, Pd(dppf)Cl₂/K₂CO₃ systems in THF yield coupling products with >70% efficiency .

Q. What stability challenges arise during long-term storage, and how can they be addressed?

- Methodological Answer :

- Degradation Pathways : Hydrolysis of the Boc group under acidic/humid conditions or bromine displacement by nucleophiles (e.g., residual amines).

- Solutions : Store under anhydrous N₂ at 2–8°C. Stabilize solutions with radical inhibitors (e.g., BHT) and avoid prolonged exposure to light . Purity >95% minimizes side reactions in downstream syntheses .

Q. How can computational modeling predict the reactivity of this compound in drug discovery applications?

- Methodological Answer : Density functional theory (DFT) calculations can map electron density at the bromomethyl group, predicting nucleophilic attack sites. Molecular docking studies (e.g., with BRD7/BRD9 bromodomains) highlight steric compatibility of the tert-butyl group with hydrophobic binding pockets. Experimental validation via kinetic assays (e.g., IC₅₀ measurements) confirms computational predictions .

Key Research Findings

- Synthetic Flexibility : Bromomethyl derivatives serve as intermediates for synthesizing opioid peptidomimetics and kinase inhibitors (e.g., Wee1), enabling modular drug design .

- Reactivity Profile : The 7-bromomethyl group undergoes efficient cross-coupling but requires careful handling due to lability under basic conditions .

- Toxicity Data Gap : Limited ecotoxicological data necessitate in-house assays for environmental risk assessment in preclinical studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。